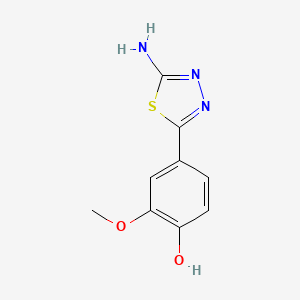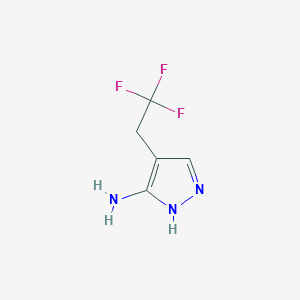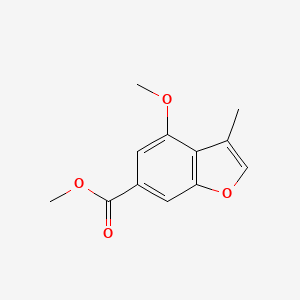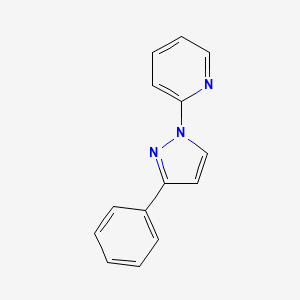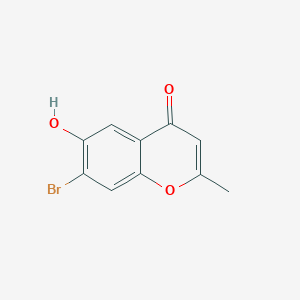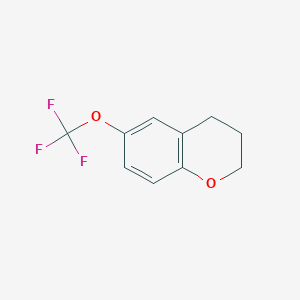
6-(Trifluoromethoxy)chroman
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethoxy)chroman is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a chroman ring. The molecular formula of this compound is C10H9F3O2, and it has a molecular weight of 218.17 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-(trifluoromethoxy)phenol with chloropropanoic acid, followed by cyclization to form the chroman ring . The reaction conditions often include the use of triflic acid and trifluoroacetic acid at low temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 6-(Trifluoromethoxy)chroman may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as chromatography can ensure the removal of impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Trifluoromethoxy)chroman can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanones or chromones.
Reduction: Reduction reactions can convert the chroman ring to dihydrochroman derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions include various chroman derivatives, each with distinct chemical and physical properties. For example, oxidation can yield chromanones, while reduction can produce dihydrochromans .
Applications De Recherche Scientifique
6-(Trifluoromethoxy)chroman has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound is used in the development of agrochemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-(Trifluoromethoxy)chroman involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. For example, chroman derivatives have been shown to inhibit tumor necrosis factor-α (TNF-α) and other inflammatory mediators . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative used.
Comparaison Avec Des Composés Similaires
- 6-(Trifluoromethoxy)chroman-4-one
- 6-Fluoro-chroman-2-carboxylic acid
- 4-(Trifluoromethoxy)phenol
Comparison: this compound is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable reagent in various chemical reactions . Additionally, its ability to interact with biological targets makes it a promising candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C10H9F3O2 |
|---|---|
Poids moléculaire |
218.17 g/mol |
Nom IUPAC |
6-(trifluoromethoxy)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)15-8-3-4-9-7(6-8)2-1-5-14-9/h3-4,6H,1-2,5H2 |
Clé InChI |
HBGHRBMLWWUFDH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2)OC(F)(F)F)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


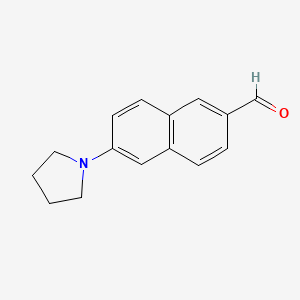
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-, methyl ester](/img/structure/B13922186.png)
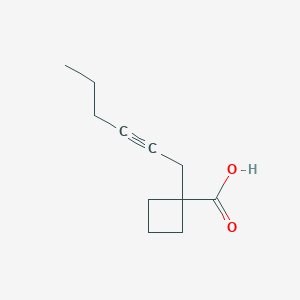
![6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13922190.png)
![3-[5-[(E)-(7-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13922204.png)
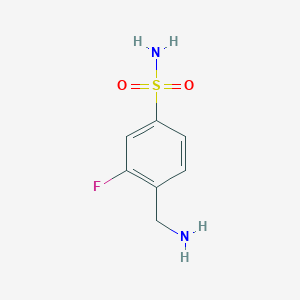
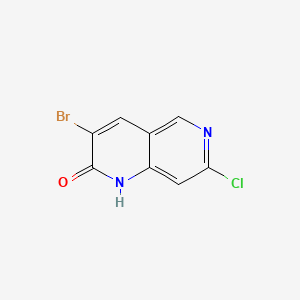

![tert-Butyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13922230.png)
